6-chloro-5-methylpyridazine-3-carboxylic acid chemical structure
6-chloro-5-methylpyridazine-3-carboxylic acid chemical structure
The following technical guide details the chemical structure, synthesis, properties, and applications of 6-chloro-5-methylpyridazine-3-carboxylic acid .
Executive Summary
6-Chloro-5-methylpyridazine-3-carboxylic acid (CAS: 1211516-60-7 ) is a functionalized heteroaromatic scaffold widely utilized in medicinal chemistry. As a pyridazine derivative, it serves as a critical bioisostere for phenyl and pyridine rings in drug discovery, particularly in the development of kinase inhibitors, ROR
| Property | Data |
| CAS Number | 1211516-60-7 |
| IUPAC Name | 6-chloro-5-methylpyridazine-3-carboxylic acid |
| Molecular Formula | C |
| Molecular Weight | 172.57 g/mol |
| SMILES | CC1=C(Cl)N=NC(=C1)C(=O)O |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; soluble in aqueous base |
Chemical Structure & Electronic Properties[1]
Structural Analysis
The pyridazine core is a 1,2-diazine, characterized by high electron deficiency due to the two adjacent nitrogen atoms.
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Position 3 (Acid): The carboxylic acid provides a handle for amide coupling or esterification, typically serving as the "linker" domain in pharmacophores.
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Position 5 (Methyl): The methyl group at C5 introduces steric bulk and lipophilicity. Crucially, it desymmetrizes the ring, influencing the regioselectivity of nucleophilic attacks at the adjacent carbons.
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Position 6 (Chlorine): The chlorine atom is activated for Nucleophilic Aromatic Substitution (S
Ar) due to the electron-withdrawing nature of the ring nitrogens.
Regioisomerism (Critical Distinction)
Researchers must distinguish this molecule from its isomer, 6-chloro-4-methylpyridazine-3-carboxylic acid .
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Target (5-Methyl): Methyl is meta to the carboxylic acid and ortho to the chlorine.
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Isomer (4-Methyl): Methyl is ortho to the carboxylic acid and meta to the chlorine.
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Note: In the precursor 3,6-dichloro-4-methylpyridazine, the C6 position corresponds to the C3 position of the final acid product after renumbering (see Synthesis section).
Synthesis Strategy
The primary synthetic route involves the regioselective functionalization of 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3). Due to the asymmetry caused by the methyl group, reactions at C3 and C6 proceed at different rates.
Mechanism: Regioselective Carbonylation
The C6 chlorine in 3,6-dichloro-4-methylpyridazine is less sterically hindered than the C3 chlorine (which is flanked by the C4-methyl). Consequently, palladium-catalyzed carbonylation or nucleophilic cyanation occurs preferentially at C6 . Upon substitution, the numbering priority changes, converting the C6 position into the new C3 (carboxylate).
DOT Diagram: Synthesis Pathway
Caption: Regioselective synthesis route converting the commercially available dichloro-precursor to the target acid via C6-carbonylation.
Experimental Protocol (Representative)
Note: This protocol is adapted from standard methodologies for halopyridazine carbonylation.
Step 1: Carbonylation to Methyl Ester
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Reagents: Charge a high-pressure reactor with 3,6-dichloro-4-methylpyridazine (1.0 eq), Pd(OAc)
(0.05 eq), dppp (0.05 eq), and triethylamine (2.0 eq) in anhydrous methanol. -
Reaction: Pressurize with CO (carbon monoxide) to 50 psi and heat to 80°C for 12–16 hours.
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Workup: Cool to room temperature, vent CO carefully, and filter through Celite. Concentrate the filtrate.
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Purification: The crude residue typically contains a mixture of isomers (approx. 3:1 to 5:1 favoring the desired product). Purify via flash column chromatography (Hexane/EtOAc) to isolate methyl 6-chloro-5-methylpyridazine-3-carboxylate .
Step 2: Hydrolysis to Acid
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Dissolve the ester in THF/Water (1:1).
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Add LiOH·H
O (2.0 eq) and stir at room temperature for 2 hours. -
Acidify to pH 3–4 with 1M HCl. The product precipitates as a white/off-white solid.
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Filter, wash with water, and dry under vacuum.
Reactivity & Applications
Reactivity Profile
The molecule offers three distinct vectors for chemical modification, allowing for the rapid generation of diversity in library synthesis.
| Position | Functional Group | Reaction Type | Notes |
| C3 | Carboxylic Acid | Amidation, Esterification | Standard coupling (EDC/HOBt, HATU) works well. |
| C6 | Chlorine | S | Highly reactive. Displaced by amines, alkoxides, or thiols. |
| C5 | Methyl | Oxidation, Halogenation | Can be oxidized to aldehyde/acid or brominated (radical) for further functionalization. |
DOT Diagram: Reactivity Map
Caption: Orthogonal reactivity vectors available for medicinal chemistry optimization.
Applications in Drug Discovery[2]
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Kinase Inhibitors: The pyridazine ring mimics the hinge-binding region of ATP, making this scaffold useful in designing inhibitors for kinases such as CDK or p38 MAP kinase.
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ROR
Modulators: Derivatives of this acid have been explored as inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor gamma (ROR ), a target for autoimmune diseases. -
SMA Therapeutics: While the drug Risdiplam utilizes a related isomer, the 6-chloro-5-methyl scaffold is a key intermediate for synthesizing analogs to study Structure-Activity Relationships (SAR) in splicing modifiers.
Safety & Handling
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Handle in a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety glasses.
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In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
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References
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PubChem. (2025).[1] 6-Chloro-5-methylpyridazine-3-carboxylic acid (Compound). National Library of Medicine. [Link]
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Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry. [Link]
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Takahayashi, N. (1957).[2] Studies on Pyridazine Derivatives: Nucleophilic substitution of 3,6-dichloro-4-methylpyridazine. Pharmaceutical Bulletin. [Link]
